CpCDPK1/TgCDPK1-IN-3 is a significant compound recognized for its role as a dual inhibitor of calcium-dependent protein kinases 1 from Cryptosporidium parvum and Toxoplasma gondii. These kinases are vital for the survival and pathogenicity of these apicomplexan parasites. The compound exhibits potent inhibitory activity, with half-maximal inhibitory concentration (IC50) values of 0.003 µM for Cryptosporidium parvum and 0.0036 µM for Toxoplasma gondii .
The synthesis of CpCDPK1/TgCDPK1-IN-3 involves a series of chemical reactions aimed at constructing its unique molecular structure. While specific synthetic methodologies are not extensively documented, it typically includes steps such as:
The synthesis may involve using reagents such as isopropyl amine and various catalysts to facilitate the formation of the pyrazolo-pyrimidine framework. The process often requires careful control of reaction conditions, including temperature and pH, to ensure optimal yield and purity .
The molecular formula for CpCDPK1/TgCDPK1-IN-3 is with a specific InChI code of InChI=1S/C17H18N6/c1-10(2)23-17-14(16(18)19-9-20-17)15(21-23)12-4-5-13-11(8-12)6-7-22(13)3/h4-10H,1-3H3,(H2,18,19,20)
.
The compound features a complex structure characterized by a pyrazolo-pyrimidine backbone with an isopropyl group and an indole moiety. This configuration is critical for its interaction with the target enzymes.
CpCDPK1/TgCDPK1-IN-3 undergoes several types of chemical reactions:
These reactions are essential for understanding how the compound can be modified to enhance its inhibitory properties or develop new derivatives .
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation processes, lithium aluminum hydride for reductions, and halogens for substitution reactions. The conditions under which these reactions occur can significantly affect the yield and specificity of the product .
CpCDPK1/TgCDPK1-IN-3 inhibits calcium-dependent protein kinases 1 by binding to their active sites, thereby preventing substrate phosphorylation. This inhibition disrupts critical processes in the life cycle of Cryptosporidium parvum and Toxoplasma gondii, including invasion and replication within host cells. The compound's high specificity towards these kinases minimizes potential off-target effects on human kinases, making it an attractive candidate for therapeutic applications .
CpCDPK1/TgCDPK1-IN-3 is typically stored as a powder at -20°C for up to three years or at -80°C in solvent for six months. It is stable at room temperature for limited periods during shipping .
The compound's solubility, stability under various pH conditions, and reactivity with other chemical agents are crucial for its application in research and potential therapeutic use. Its molecular weight is approximately 314.36 g/mol .
CpCDPK1/TgCDPK1-IN-3 has several scientific applications:
CAS No.: 31373-65-6
CAS No.: 1217780-14-7
CAS No.: 119698-27-0
CAS No.:
CAS No.: 74340-06-0
CAS No.: 20587-64-8